A Comprehensive Technical Guide to 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate and the Pivotal Role of Its Molecular Weight
A Comprehensive Technical Guide to 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate and the Pivotal Role of Its Molecular Weight
Abstract
This technical guide provides an in-depth analysis of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The central focus of this whitepaper is the compound's molecular weight, detailing its theoretical calculation, experimental verification, and profound implications for drug development, particularly in the context of pharmacokinetic properties and established principles such as Lipinski's Rule of Five. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this molecule.
Introduction to 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals. This specific compound features two protecting groups: a tert-butoxycarbonyl (Boc) group on the nitrogen atom of the pyrrolidine ring and a methyl ester protecting the carboxylic acid at the 3-position. The presence of a free amino group at the 3-position makes it a valuable synthon for introducing a pyrrolidine moiety into larger, more complex molecules. These types of heterocyclic building blocks are instrumental in the synthesis of novel pharmaceutical compounds.[1][2]
The strategic placement of the functional groups and protecting groups allows for selective chemical transformations, making it a versatile tool for combinatorial chemistry and lead optimization in drug discovery programs. Its structural features can influence the physicochemical properties, and ultimately the biological activity, of the final compounds it is used to create.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
2.1. Molecular Formula and Structure
The molecular formula for 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is C₁₁H₁₉NO₄.[3][4] Its two-dimensional structure is depicted below:
Figure 1. 2D Structure of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate.
2.2. Molecular Weight: The Core Parameter
The molecular weight (MW) is a fundamental property that dictates many aspects of a molecule's behavior, from its reactivity in a chemical synthesis to its pharmacokinetic profile in a biological system. For small molecules in drug discovery, the molecular weight is a key determinant of properties like solubility, permeability, and oral bioavailability.[5][6]
It is crucial to distinguish between two commonly used measures of molecular mass:
-
Average Molecular Weight (MW): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in the molecule. It is calculated using the standard atomic weights of the elements.
-
Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry.
The table below summarizes the key molecular weight parameters for 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | PubChem[3] |
| Average Molecular Weight | 229.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 229.13140809 Da | PubChem[3] |
Theoretical Calculation of Average Molecular Weight:
The average molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
Total Average Molecular Weight = 132.121 + 19.152 + 14.007 + 63.996 = 229.276 g/mol
This calculated value is in excellent agreement with the published data.[3]
Determination and Verification of Molecular Weight
While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of chemical synthesis and characterization, ensuring the identity and purity of the compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound.[7] For a molecule like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, electrospray ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.
Experimental Protocol: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL. Further dilute this stock solution to a working concentration of ~10 µg/mL with the same solvent, adding 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 100-500).
-
Data Analysis: The expected primary ion to be observed is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 229.1314 Da, the expected m/z value for the [M+H]⁺ ion would be 230.1387. The high-resolution instrument should be able to measure this mass with an accuracy of <5 ppm.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy does not directly measure molecular weight, ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. By confirming the presence of all expected protons and carbons in their correct chemical environments and with the correct integrations (for ¹H NMR), the proposed structure and thus the molecular formula and weight are indirectly but strongly validated.
Significance of Molecular Weight in Drug Development
The molecular weight of a building block is a critical parameter that influences the properties of the final drug candidate.
4.1. Lipinski's Rule of Five
Christopher Lipinski's "Rule of Five" is a widely recognized guideline for predicting the oral bioavailability of a drug candidate.[8][9] The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Log P (a measure of lipophilicity) < 5.[11]
-
No more than 5 hydrogen bond donors.[8]
-
No more than 10 hydrogen bond acceptors.[8]
1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, with a molecular weight of 229.27 g/mol , is well within the < 500 Da limit.[3][5][8] This makes it an attractive starting material, as it provides ample "molecular weight space" for further chemical modifications during lead optimization without breaching this critical threshold.
4.2. Stoichiometric Calculations and Reaction Planning
An accurate molecular weight is fundamental for all stoichiometric calculations in the laboratory. This includes:
-
Calculating the molar equivalents of reactants and reagents.
-
Determining theoretical and percentage yields of chemical reactions.
-
Preparing solutions of precise molar concentrations for biological assays.
Synthesis and Handling
A general understanding of the synthesis of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate provides context for its use. While multiple synthetic routes exist, a common approach involves the modification of a precursor molecule. For instance, a related compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, has been synthesized from pyrazine-2-carboxylic acid through a multi-step process involving esterification and reduction.[12]
The following diagram illustrates a generalized workflow for the synthesis and purification of such a substituted heterocyclic compound.
Caption: A generalized workflow for the synthesis and characterization of a substituted heterocyclic compound.
Handling and Storage:
Based on typical properties of similar compounds, 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
The molecular weight of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (229.27 g/mol ) is a cornerstone of its chemical identity and a critical determinant of its utility in drug discovery and development. This guide has elucidated the theoretical basis and experimental verification of this fundamental property. For researchers and scientists, a precise understanding of the molecular weight is not merely an academic exercise; it is essential for accurate reaction planning, the interpretation of analytical data, and the strategic design of novel therapeutic agents that adhere to established principles of drug-likeness. As the pharmaceutical industry continues to explore novel chemical space, the careful consideration of the molecular properties of building blocks like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate will remain a key factor in the successful development of the next generation of medicines.
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Nilsson, M., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. RSC Advances, 8(32), 17835-17842. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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